molecular formula C11H11BrO3 B178172 ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE CAS No. 149109-10-4

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE

Cat. No.: B178172
CAS No.: 149109-10-4
M. Wt: 271.11 g/mol
InChI Key: YNPPZYJRSXRQKU-UHFFFAOYSA-N
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Description

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, and a dihydrobenzofuran core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-bromobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate with good yields and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex benzofuran derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a dihydrobenzofuran derivative.

Scientific Research Applications

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate
  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • 2-Hydroxy-5-nitrobenzaldehyde

Uniqueness

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-8(12)5-7-3-4-15-10(7)9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPPZYJRSXRQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC2=C1OCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid (1.0 g) in EtOH (15 mL), sulfuric acid (0.5 mL) was added, and the solution was heated at reflux for 30 hours. The reaction mixture was cooled to room temperature, and EtOH was removed. To the residue was added water, and the solution was extracted with ethyl acetate. The ethyl acetate layer was washed sequentially with saturated aqueous sodium bicarbonate and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to obtain the titled compound (1.07 g) as pale yellow powder.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

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